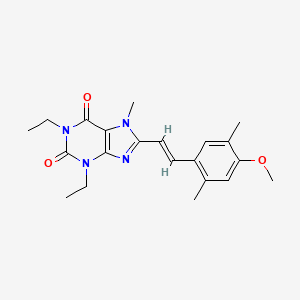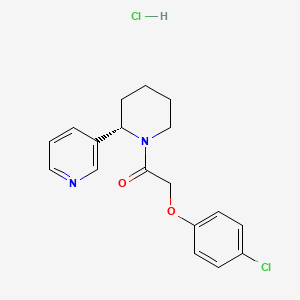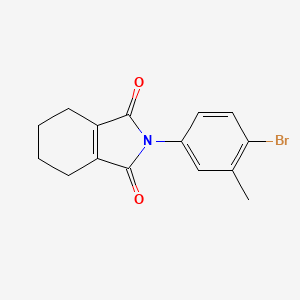
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a tetrahydroisoindole dione structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor chemicals are mixed and reacted under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the tetrahydroisoindole dione structure allows the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.
Bromo-substituted phenyl compounds: Compounds with bromine atoms attached to phenyl rings, but different overall structures.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- is unique due to the specific combination of functional groups and the tetrahydroisoindole dione structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
39985-71-2 |
|---|---|
Formule moléculaire |
C15H14BrNO2 |
Poids moléculaire |
320.18 g/mol |
Nom IUPAC |
2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H14BrNO2/c1-9-8-10(6-7-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8H,2-5H2,1H3 |
Clé InChI |
WNZQYTGKTIISTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


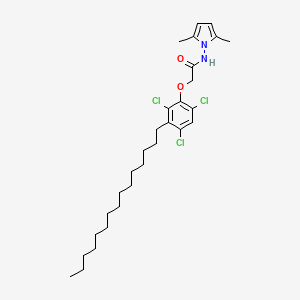
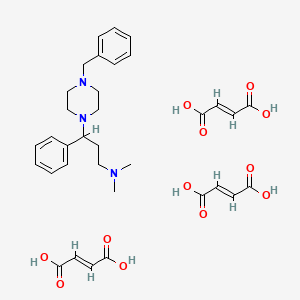

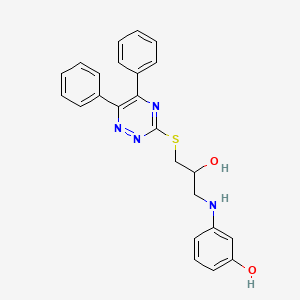

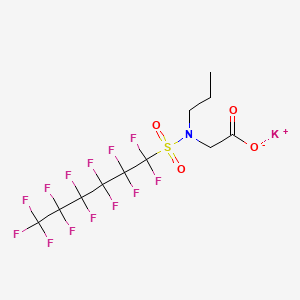
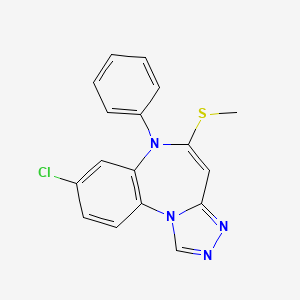

![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)
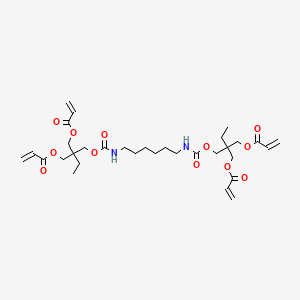
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)

